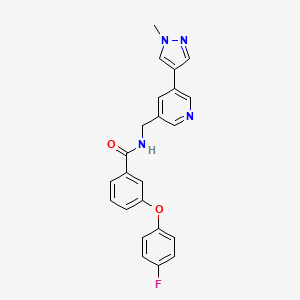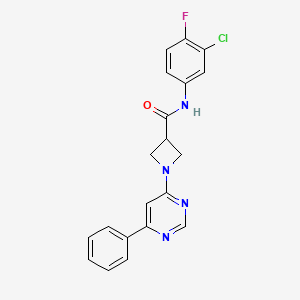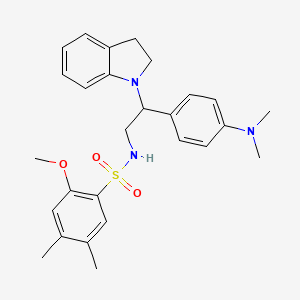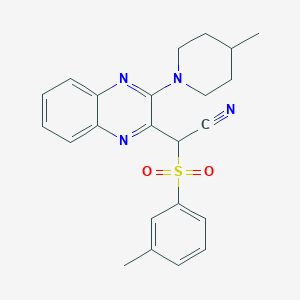![molecular formula C18H16N2O2S B2544178 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide CAS No. 321430-20-0](/img/structure/B2544178.png)
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Parabens, including methylparaben and propylparaben, which share some structural motifs with the target compound, are widely used as preservatives in pharmaceuticals, cosmetics, and food due to their antimicrobial properties. Research indicates that despite their biodegradability, parabens persist in aquatic environments, suggesting continuous environmental exposure and raising questions about their fate and behavior in water systems (Haman et al., 2015).
Anticancer and Antitumor Activities
The thiazolidinedione core, a key structural component of the compound of interest, has been highlighted for its potential as a PTP 1B inhibitor, with implications for managing type 2 diabetes mellitus (T2DM) and obesity, which are risk factors for several cancers. Certain derivatives have shown potent activity, indicating a promising area for the development of new anticancer agents (Verma et al., 2019).
Neuroprotective and Anti-inflammatory Effects
Compounds structurally related to the target compound have been studied for their neuroprotective and anti-inflammatory properties. Gallic acid, for instance, has demonstrated powerful anti-inflammatory properties with potential therapeutic applications in inflammation-related diseases. Its mechanisms of action include modulation of MAPK and NF-κB signaling pathways, suggesting a reduction in inflammatory cytokines and chemokines (Bai et al., 2020).
Pharmacological Diversity
Benzothiazoles, which share a similar heterocyclic component with the target compound, have been reviewed for their broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. This diverse pharmacological profile underscores the potential of such compounds in the development of new therapies for various ailments (Kamal et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide” is a thiazole derivative. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Thiazole derivatives can have diverse pharmacokinetic properties .
Analyse Biochimique
Biochemical Properties
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The thiazole ring in this compound can participate in both electrophilic and nucleophilic substitution reactions, making it a versatile molecule in biochemical pathways . It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. Additionally, the methoxyphenyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation . Studies have also indicated its potential cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with cytochrome P450 can lead to the inhibition of this enzyme, affecting the metabolism of other compounds . Additionally, the compound can induce changes in gene expression by interacting with transcription factors such as NF-κB, leading to the upregulation or downregulation of target genes. These molecular interactions are crucial for understanding the compound’s biological activities and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification pathways. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biological activity, as some metabolites may retain or even enhance the parent compound’s effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different biomolecules, which can impact its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a methoxyphenyl group can facilitate its transport into the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-19-17(21)13-3-5-14(6-4-13)18-20-16(11-23-18)12-7-9-15(22-2)10-8-12/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDBWINDKYCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2544097.png)

![2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2544100.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2544102.png)
![(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2544105.png)
![N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2544108.png)
![Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B2544109.png)

![4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2544111.png)
![ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2544115.png)


